Pyridazin-3-ylmethanamine

Description

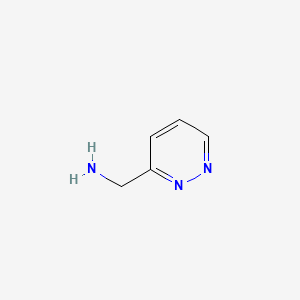

Structure

3D Structure

Properties

IUPAC Name |

pyridazin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-5-2-1-3-7-8-5/h1-3H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPGZEVUJXKIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627216 | |

| Record name | 1-(Pyridazin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93319-65-4 | |

| Record name | 1-(Pyridazin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridazin-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyridazin-3-ylmethanamine: Synthesis, Properties, and Applications

Introduction: The Strategic Value of the Pyridazine Scaffold

In the landscape of modern medicinal chemistry, the pyridazine ring has emerged as a "privileged structure"—a molecular scaffold that consistently appears in a diverse range of biologically active compounds.[1][2] Its unique electronic properties, conferred by the two adjacent nitrogen atoms, distinguish it from other diazines and its carbocyclic analog, benzene. The pyridazine nucleus imparts increased polarity, enhances aqueous solubility, and presents specific vectors for hydrogen bonding, all of which are desirable traits in drug design.[1][2][3]

This guide focuses on a particularly valuable building block derived from this scaffold: Pyridazin-3-ylmethanamine (also known as 3-(aminomethyl)pyridazine). This molecule uniquely combines the aromatic, electron-deficient pyridazine core with a flexible, nucleophilic primary aminomethyl group. This combination makes it a highly versatile synthon for drug development professionals, enabling its use as a core fragment, a linker to peripheral functionalities, or a key pharmacophoric element for engaging with biological targets. We will explore its fundamental chemical properties, provide robust synthetic protocols, and discuss its reactivity and strategic application in the development of novel therapeutics.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is the foundation of its effective application. This compound is a solid at room temperature and, due to its amine functionality and susceptibility of the pyridazine ring to oxidation, requires careful handling and storage under inert atmosphere at reduced temperatures (2-8°C) to ensure its long-term integrity.[4][5]

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for reaction planning, formulation development, and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇N₃ | [6] |

| Molecular Weight | 109.13 g/mol | [7][8] |

| CAS Number | 93319-65-4 | [7][8] |

| Physical Form | Solid | [4][5] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [4][5][9] |

| Predicted XLogP3 | -1.9 | [7][8] |

| IUPAC Name | This compound | [7][8] |

Basicity and pKa Considerations: A Tale of Three Nitrogens

A critical feature of this compound is the presence of three distinct nitrogen atoms, each with a different basicity. Understanding their relative pKa values is paramount for predicting reaction outcomes, designing salt-formulation strategies, and modeling interactions with biological targets.

-

Aminomethyl Nitrogen (N-H₂): As a primary, non-aromatic amine, this nitrogen is the most basic site on the molecule. Its pKa is expected to be in the range of 8.0 - 9.0 , typical for alkylamines. It will be readily protonated under physiological and most acidic reaction conditions.

-

Pyridazine Nitrogens (N1, N2): The two adjacent nitrogen atoms in the pyridazine ring are significantly less basic than the aminomethyl group. The parent pyridazine molecule has a pKa of approximately 2.0 - 2.3 .[1][3] This low basicity is due to the sp² hybridization of the nitrogen atoms and the inductive electron-withdrawing effect within the aromatic ring. While lone pair-lone pair repulsion between the adjacent nitrogens makes pyridazine slightly more basic than pyrimidine or pyrazine, it remains a weak base.[10][11]

Field Insight: In a typical reaction workup involving an acid wash, a researcher can expect both the aminomethyl group and, to a lesser extent, the pyridazine ring to be protonated. However, under mildly basic conditions (e.g., pH 8-9), the aminomethyl group can be selectively deprotonated, liberating its nucleophilicity while the pyridazine ring remains largely uncharged. This differential basicity is a key handle for selective chemical manipulation.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.10 | dd | 1H | H6 | The proton at C6 is adjacent to N1 and is deshielded, appearing far downfield. |

| ~7.60 | dd | 1H | H4 | The proton at C4 experiences coupling to both H5 and H6. |

| ~7.45 | dd | 1H | H5 | The proton at C5 is coupled to H4 and H6. |

| ~4.10 | s | 2H | -CH ₂-NH₂ | The methylene protons are adjacent to the pyridazine ring and the amine, appearing as a singlet. |

| ~1.80 | br s | 2H | -CH₂-NH ₂ | The amine protons are typically broad and exchangeable. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | C3 | Carbon attached to the aminomethyl group and between two nitrogens. |

| ~151.0 | C6 | Carbon adjacent to N1, highly deshielded. |

| ~128.0 | C5 | Aromatic CH carbon. |

| ~125.0 | C4 | Aromatic CH carbon. |

| ~45.0 | -C H₂-NH₂ | Aliphatic carbon of the aminomethyl group. |

Part 2: Synthesis of this compound

The synthesis of this compound is most reliably achieved through the reduction of a readily available precursor, 3-cyanopyridazine. This method is efficient and avoids the harsh conditions that might be required for other routes, such as the direct amination of 3-(chloromethyl)pyridazine.

Recommended Synthetic Workflow: Nitrile Reduction

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. For this specific substrate, Lithium Aluminum Hydride (LiAlH₄) is an excellent choice of reagent due to its high reactivity, which ensures complete conversion.[13][14]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Objective: To synthesize this compound via the LiAlH₄ reduction of 3-cyanopyridazine.

Materials:

-

3-Cyanopyridazine

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Deionized Water

-

15% (w/v) Sodium Hydroxide solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup (Inert Atmosphere):

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (1.2 equivalents) under a positive pressure of nitrogen.

-

Add anhydrous THF via syringe to create a suspension (approx. 0.5 M). Cool the flask to 0°C using an ice-water bath.

-

Causality: An inert atmosphere is critical as LiAlH₄ reacts violently with water and moisture. Cooling to 0°C controls the initial exothermic reaction upon addition of the substrate.

-

-

Substrate Addition:

-

Dissolve 3-cyanopyridazine (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the substrate solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a DCM/Methanol (9:1) eluent system. The disappearance of the starting material (3-cyanopyridazine) and the appearance of a new, more polar spot (the amine product) at a lower Rf indicates completion.

-

-

Workup (Quenching):

-

Cool the reaction mixture back to 0°C.

-

CAUTION: The quenching process is highly exothermic and liberates hydrogen gas. Perform this step slowly and carefully in an efficient fume hood.

-

Sequentially and dropwise, add water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is the Fieser workup method, which produces a granular, easily filterable aluminum salt precipitate.[15]

-

Stir the resulting slurry vigorously for 30 minutes at room temperature.

-

-

Isolation and Purification:

-

Filter the granular white precipitate through a pad of Celite®, washing the filter cake thoroughly with THF and DCM.

-

Combine the organic filtrates and dry over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the residue by silica gel column chromatography, eluting with a gradient of 0-10% Methanol in Dichloromethane, to afford pure this compound.

-

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the predictable and robust reactivity of its primary amine, which serves as a versatile handle for constructing more complex molecules.

N-Acylation and N-Sulfonylation

The primary amine readily reacts with acid chlorides, anhydrides, and sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to form stable amide and sulfonamide linkages. This reaction is fundamental for attaching the pyridazine core to other molecular fragments.

Reductive Amination (Reductive Alkylation)

For drug development professionals, reductive amination is one of the most powerful tools for C-N bond formation, allowing the synthesis of secondary and tertiary amines with high selectivity and yields.[16][17] this compound is an excellent nucleophile for this transformation. The reaction proceeds via the formation of an intermediate imine (or iminium ion under acidic catalysis), which is then reduced in situ by a mild reducing agent.

Caption: Mechanism of reductive amination with this compound.

Field Insight: The choice of reducing agent is critical for a successful one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the intermediate iminium ion as it forms.[17] This selectivity prevents side reactions and simplifies the procedure, making it highly favored in library synthesis and process development.

Part 4: Applications in Medicinal Chemistry

While specific approved drugs containing the intact this compound structure are not yet prevalent, the 3-aminopyridazine and related pyridazine motifs are found in numerous therapeutic agents.[1][3] The aminomethyl group serves as a critical linker, providing optimal spacing and geometry to position other pharmacophoric elements for interaction with biological targets like kinases, receptors, and enzymes.

Key Roles in Drug Design:

-

Hydrogen Bonding: The primary/secondary amine can act as a potent hydrogen bond donor, while the pyridazine nitrogens act as acceptors. This dual capability allows for strong and specific interactions within a protein binding site.

-

Salt Formation and Solubility: The basic aminomethyl group provides a handle for forming pharmaceutically acceptable salts, which can dramatically improve the solubility and bioavailability of a drug candidate.

-

Scaffold Hopping and Bioisosterism: The pyridazine ring is often used as a bioisostere for other aromatic systems like phenyl or pyridine rings to modulate properties such as metabolism (reducing CYP450 inhibition), polarity, and target engagement.[1]

-

Vector for Elaboration: The -CH₂-NH₂ unit provides a reactive site that is one carbon removed from the aromatic ring, offering a flexible vector for chemists to explore the chemical space around a target.

Numerous patents describe pyridazine derivatives for treating a wide range of diseases, including cancer, inflammation, and neurological disorders, underscoring the broad utility of this scaffold in drug discovery.[18][19][20]

Part 5: Safety and Handling

This compound is classified as acutely toxic if swallowed and requires careful handling.

-

Precautionary Statements: P264, P270, P301+P316, P405, P501.[7][8][21]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a certified chemical fume hood.

References

-

PubChem. This compound | C5H7N3 | CID 22639518. Available at: [Link]

-

FULIR. On the basicity of conjugated nitrogen heterocycles in different media. Available at: [Link]

-

O'Shea, D. F., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Available at: [Link]

-

University of Sheffield. Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

-

Iyakuhin Kenkyu. A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. Available at: [Link]

-

PubChemLite. This compound (C5H7N3). Available at: [Link]

-

ResearchGate. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Available at: [Link]

-

PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Available at: [Link]

-

Wikipedia. Reductive amination. Available at: [Link]

- Google Patents. EP3243815A1 - Pyridazine derivatives useful in therapy.

-

Castle, R. N. Pyridazines. From a presentation on Heterocyclic Chemistry. Available at: [Link]

-

Chem Zipper. What is correct basicity order of pyridine, pyridazine, pyrimidine and pyrazine. Available at: [Link]

-

brainly.com. Which is a stronger Lewis base, pyridine or pyridazine? Why?. Available at: [Link]

-

Liberty University. SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Available at: [Link]

-

MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of pyridazines. Available at: [Link]

-

YouTube. Reductive Amination | Synthesis of Amines. Available at: [Link]

-

ResearchGate. H-H and 13C-H coupling constants in pyridazine. Available at: [Link]

-

University of Wisconsin. 13C NMR Chemical Shifts. Available at: [Link]

-

Organic Syntheses. L-VALINOL. Available at: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

- Google Patents. WO1999032448A1 - Substituted pyridine and pyridazine compounds and their pharmaceutical use.

- Google Patents. WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof.

-

Organic Chemistry Portal. Amine synthesis by reductive amination. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

NIH. Insights into LiAlH4 Catalyzed Imine Hydrogenation. Available at: [Link]

-

Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

-

MDPI. Synthesis of LiAlH4 Nanoparticles Leading to a Single Hydrogen Release Step upon Ti Coating. Available at: [Link]

-

FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. Available at: [Link]

-

Chemistry LibreTexts. The Reduction of Nitriles. Available at: [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(ChloroMethyl)pyridazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repositorium.uminho.pt [repositorium.uminho.pt]

- 6. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. fulir.irb.hr [fulir.irb.hr]

- 11. Welcome to Chem Zipper.com......: What is correct basicity order of pyridine, pyridazine, pyrimidine and pyrazine ? [chemzipper.com]

- 12. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]

- 13. ch.ic.ac.uk [ch.ic.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Reductive amination - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. N-alkylation: Significance and symbolism [wisdomlib.org]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. youtube.com [youtube.com]

- 21. This compound | C5H7N3 | CID 22639518 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pyridazin-3-ylmethanamine IUPAC name and structure

An In-depth Technical Guide to Pyridazin-3-ylmethanamine: A Core Scaffold for Modern Drug Discovery

Abstract

This compound is a heterocyclic organic compound that has garnered significant attention within the scientific and drug development communities. Its unique structural architecture, featuring a six-membered aromatic pyridazine ring substituted with a methanamine group, imparts a distinct combination of physicochemical properties. This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical identity, structural characteristics, synthesis, and reactivity. Furthermore, it delves into the compound's pivotal role as a versatile building block in medicinal chemistry, exploring the diverse biological activities associated with the pyridazine moiety and its application in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Core Chemical Identity and Structural Elucidation

The foundational step in leveraging any chemical scaffold is a thorough understanding of its structure and properties. This compound is distinguished by a diazine ring system, which dictates its reactivity and potential for biological interaction.

IUPAC Nomenclature and Chemical Identifiers

The compound is systematically named This compound according to IUPAC nomenclature.[1] It is also commonly referred to by synonyms such as 3-(Aminomethyl)pyridazine and 3-Pyridazinemethanamine.[1] For unambiguous identification in databases and regulatory documents, a set of unique identifiers is used, as summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 93319-65-4 | [1] |

| Molecular Formula | C₅H₇N₃ | [2][3] |

| Molecular Weight | 109.13 g/mol | [1][2] |

| InChI Key | BCPGZEVUJXKIHK-UHFFFAOYSA-N | [1][4] |

| SMILES | C1=CC(=NN=C1)CN | [1][3] |

Molecular Architecture and Physicochemical Properties

The structure of this compound consists of a pyridazine core—a six-membered aromatic heterocycle containing two adjacent nitrogen atoms—with a methanamine (-CH₂NH₂) substituent at the C3 position.[2] This arrangement of two adjacent nitrogen atoms distinguishes it from its diazine isomers, pyrimidine and pyrazine, and results in a high dipole moment, which can enhance aqueous solubility and facilitate unique molecular interactions.[2][5] The presence of both an aromatic ring and a primary amine functional group creates a molecule with dual chemical character.[2]

Caption: 2D Structure of this compound.

The key physicochemical properties are summarized below:

| Property | Value | Note |

| Physical Form | Solid | [4] |

| XlogP (predicted) | -1.9 | [3] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 3 (2 from ring N, 1 from -NH₂) | Calculated |

The low predicted logP value suggests high hydrophilicity, a property often sought in drug candidates to improve pharmacokinetic profiles.[6]

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives is a critical aspect of its application. Understanding its reactivity allows for its strategic incorporation into more complex molecular frameworks.

General Synthetic Approach

The synthesis of the pyridazine core can be achieved through various methods, often involving cyclization reactions. A common pathway for creating the pyridazine ring involves the reaction of 1,4-dicarbonyl compounds or their equivalents with hydrazine. For this compound specifically, a typical synthesis may begin with the cyclization of phenylhydrazone derivatives, followed by oxidation steps.[2] Numerous strategies exist for the synthesis of substituted pyridazines, including inverse electron demand Diels-Alder reactions and various metal-catalyzed cyclizations.[7]

Caption: General Synthetic Workflow for Pyridazine Derivatives.

Experimental Protocol: Illustrative Synthesis

While multiple routes exist, a representative protocol for a related pyridazinone synthesis from 3-oxo-2-arylhydrazonopropanals and an active methylene compound in acetic anhydride provides insight into the cyclization chemistry involved.[8]

Step 1: Reactant Mixture

-

Combine equimolar amounts of the appropriate arylhydrazone precursor and a suitable C3 synthon (e.g., a compound that can provide the aminomethyl group or a precursor).

-

Dissolve the reactants in a high-boiling point solvent such as dioxane or acetic acid.

Step 2: Cyclization

-

Add a cyclizing agent, such as hydrazine hydrate, to the mixture.

-

Reflux the reaction mixture for several hours (e.g., 5 hours) to facilitate the cyclocondensation reaction.[8]

Step 3: Isolation and Purification

-

Cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration.

-

Wash the crude product with a suitable solvent like ethanol to remove impurities.

-

Recrystallize the product from an appropriate solvent (e.g., dioxane) to obtain the pure pyridazine derivative.[8]

Justification: This protocol leverages a classical condensation-cyclization strategy. The choice of a high-boiling solvent ensures the reaction reaches the necessary activation energy for ring closure. The final purification by recrystallization is a standard and effective method for obtaining high-purity crystalline solids.

Key Chemical Reactions

The dual functionality of this compound dictates its reactivity profile:

-

Oxidation: The pyridazine ring can be oxidized, often leading to the formation of pyridazinone derivatives, which frequently exhibit enhanced biological activity.[2]

-

Reduction: The aromatic ring can undergo reduction reactions, yielding various saturated or partially saturated pyridazine analogs.[2]

-

Substitution: As an electron-deficient ring, the pyridazine core is susceptible to nucleophilic substitution, while the aminomethyl group can participate in a wide range of reactions typical of primary amines (e.g., acylation, alkylation).[2]

Role in Drug Discovery and Development

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[9][10]

The Pyridazine Moiety as a Bioisostere

In drug design, the pyridazine ring is often employed as a bioisostere for other aromatic systems like phenyl, pyridine, or pyrimidine rings.[5][11] This strategy is used to modulate a drug candidate's properties:

-

Improving Solubility: The high polarity of the pyridazine ring can significantly boost the aqueous solubility of a molecule, which is often a critical factor for achieving good oral bioavailability.[6][11]

-

Modulating Target Binding: The two adjacent nitrogen atoms act as strong hydrogen bond acceptors, enabling robust interactions with biological targets like enzyme active sites or receptors.[5]

-

Optimizing ADME Properties: Replacing a less polar ring with pyridazine can alter a compound's metabolic profile, potentially reducing interactions with cytochrome P450 enzymes and mitigating cardiotoxicity risks associated with the hERG potassium channel.[5]

Spectrum of Pharmacological Activities

Derivatives of pyridazine and its oxidized form, pyridazinone, exhibit an impressively broad range of pharmacological activities. This versatility makes the scaffold a valuable starting point for drug discovery programs across multiple therapeutic areas.[9][10][12]

| Pharmacological Activity | Therapeutic Area | Reference |

| Antihypertensive / Vasodilator | Cardiovascular | [2] |

| Anticancer / Antitumor | Oncology | [8][12] |

| Anti-inflammatory & Analgesic | Inflammation & Pain | [2][10] |

| Antimicrobial / Antibacterial | Infectious Diseases | [2][9] |

| Anticonvulsant / Antidepressant | Central Nervous System | [10][12] |

| Antidiabetic | Metabolic Disorders | [9][12] |

This wide spectrum of activity is attributed to the pyridazine core's ability to be readily functionalized, allowing for the precise orientation of pharmacophoric groups to interact with diverse biological targets.[13]

Caption: Role of this compound in a Drug Discovery Cascade.

Safety, Handling, and Storage

Proper handling of this compound is essential in a research environment.

-

Hazard Classification: According to aggregated GHS information, the compound is classified as acutely toxic if swallowed (Acute Tox. 3).[1]

-

Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere, with recommended temperatures between 2-8°C.[4]

Conclusion

This compound is more than a simple heterocyclic amine; it is a strategically important molecular scaffold with a compelling profile for modern drug discovery. Its inherent physicochemical properties—notably its polarity and robust hydrogen-bonding capacity—make it an excellent tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The extensive and diverse biological activities reported for pyridazine derivatives underscore the immense potential held within this core structure. As researchers continue to explore new synthetic methodologies and biological targets, this compound and its analogs are poised to remain a cornerstone in the development of next-generation medicines.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridinemethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H7N3). Retrieved from [Link]

-

Stenutz, R. (n.d.). pyridin-3-ylmethanamine. The Stenutz Database for Chemical Structures. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

-

SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities of pyridazinones. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Retrieved from [Link]

-

Bentham Science. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (PYRIDAZIN-3-YL)METHANOL | CAS 37444-46-5. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

-

Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]

-

Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

-

ResearchGate. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Specialty Pyridazine Derivatives in Drug Discovery. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridazine in Modern Drug Discovery. Retrieved from [Link]

Sources

- 1. This compound | C5H7N3 | CID 22639518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 93319-65-4 [smolecule.com]

- 3. PubChemLite - this compound (C5H7N3) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 93319-65-4 [sigmaaldrich.com]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Pyridazine synthesis [organic-chemistry.org]

- 8. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. sarpublication.com [sarpublication.com]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Emergence of the Pyridazine Moiety in Medicinal Chemistry

An In-Depth Technical Guide to Pyridazin-3-ylmethanamine (CAS 93319-65-4): A Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic selection of heterocyclic scaffolds is a cornerstone of successful lead optimization. Among the diazines, the pyridazine ring has garnered significant attention for its unique physicochemical properties that offer distinct advantages in molecular design.[1][2] this compound (CAS: 93319-65-4), a key building block, exemplifies the potential of this scaffold. Its structure, featuring a primary amine tethered to the electron-deficient pyridazine core, provides a versatile anchor for synthetic elaboration and a critical pharmacophoric element for target engagement.

The pyridazine ring is characterized by two adjacent nitrogen atoms, which creates a high dipole moment and confers weak basicity.[1] This electronic arrangement facilitates robust hydrogen-bonding capacity and favorable π-π stacking interactions, which are crucial for high-affinity drug-target binding.[1] Furthermore, the inherent polarity of the pyridazine moiety can enhance aqueous solubility and often contributes to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, including reduced inhibition of cytochrome P450 enzymes.[1][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and application of this compound.

Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is the first step in leveraging its potential. The molecule's architecture consists of a six-membered aromatic pyridazine ring substituted at the 3-position with a methanamine group.[4] This combination of an aromatic heterocycle and an aliphatic primary amine provides dual functionality for synthetic manipulation.[4]

| Property | Value | Source |

| CAS Number | 93319-65-4 | [5] |

| Molecular Formula | C₅H₇N₃ | [4] |

| Molecular Weight | 109.13 g/mol | [4][5] |

| IUPAC Name | This compound | [5] |

| SMILES | C1=CC(=NN=C1)CN | [4][5] |

| InChI | InChI=1S/C5H7N3/c6-4-5-2-1-3-7-8-5/h1-3H,4,6H2 | [5][6] |

| InChIKey | BCPGZEVUJXKIHK-UHFFFAOYSA-N | [4][5][6] |

| Physical Form | Solid | [6] |

| XLogP3 | -1.9 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

The negative XLogP3 value indicates a high degree of polarity, reinforcing the scaffold's utility in designing molecules with improved aqueous solubility.[5][7]

Synthesis and Chemical Reactivity

The synthesis of pyridazine derivatives is a well-established field, with numerous routes available. A common and effective strategy for constructing the pyridazine core involves the cyclocondensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine. For this compound, a plausible synthetic pathway could start from a precursor like 3-cyanopyridazine, which can be reduced to the target amine.

Illustrative Synthetic Workflow: Reduction of 3-Cyanopyridazine

This protocol is a self-validating system; successful conversion can be readily monitored by TLC and confirmed by spectroscopic analysis, ensuring the integrity of the final product.

Step 1: Synthesis of 3-Chloropyridazine

-

Rationale: Starting with a commercially available pyridazinone, chlorination is a standard method to introduce a leaving group for subsequent nucleophilic substitution.

-

Procedure: 3(2H)-Pyridazinone is reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃), typically with gentle heating. The reaction is monitored until completion. After cooling, the mixture is carefully quenched with ice water and neutralized to precipitate the 3-chloropyridazine product.

Step 2: Cyanation of 3-Chloropyridazine

-

Rationale: The chloro group is displaced by a cyanide nucleophile (e.g., from NaCN or KCN) in a nucleophilic aromatic substitution reaction to introduce the nitrile functionality. The choice of a polar aprotic solvent like DMSO facilitates this reaction.

-

Procedure: 3-Chloropyridazine is dissolved in DMSO, and sodium cyanide is added. The mixture is heated to drive the reaction to completion. Progress is monitored by GC-MS or TLC. Upon completion, the reaction is worked up by pouring into water and extracting the 3-cyanopyridazine product with an organic solvent.

Step 3: Reduction of 3-Cyanopyridazine to this compound

-

Rationale: The nitrile group is reduced to a primary amine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent is effective. Alternatively, catalytic hydrogenation (e.g., using Raney Nickel or Pd/C under H₂ pressure) offers a milder, scalable option.

-

Procedure (Catalytic Hydrogenation): 3-Cyanopyridazine is dissolved in a suitable solvent (e.g., methanol saturated with ammonia to prevent secondary amine formation). A catalytic amount of Raney Nickel is added. The mixture is then subjected to a hydrogen atmosphere (typically 50-100 psi) in a pressure vessel and agitated at room temperature until hydrogen uptake ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the crude this compound, which can be purified by distillation or chromatography.

Caption: Illustrative synthesis of this compound.

Role in Drug Discovery: A Scaffold for Targeted Therapies

The pyridazine heterocycle is not merely a passive structural element; its inherent electronic properties are frequently exploited to achieve specific biological outcomes. Derivatives of this compound have been investigated for a wide array of pharmacological activities, including antihypertensive, anti-inflammatory, antimicrobial, and antinociceptive effects.[4]

The two adjacent nitrogen atoms act as a potent hydrogen bond acceptor unit, which can engage in dual H-bonding interactions with target proteins, such as kinases or receptors.[1][8] This bidentate interaction can significantly enhance binding affinity and specificity compared to analogous scaffolds with only a single hydrogen bond acceptor.

Hypothetical Mechanism of Action: Kinase Inhibition

Many small-molecule kinase inhibitors target the ATP-binding pocket. The "hinge" region of this pocket often presents a backbone motif rich in hydrogen bond donors and acceptors. A drug candidate incorporating the this compound scaffold could leverage the pyridazine nitrogens to form critical hydrogen bonds with the kinase hinge, while the aminomethyl group serves as a vector to position other functionalities into adjacent pockets to achieve high potency and selectivity.

Caption: Conceptual diagram of a pyridazine-based kinase inhibitor.

Analytical Methodologies for Purity and Quality Control

The confirmation of chemical purity is a non-negotiable prerequisite for any compound intended for biological or pharmacological studies.[9] A multi-faceted analytical approach is essential to ensure the absence of impurities that could confound experimental results. For pyridazine derivatives, a combination of chromatographic and spectroscopic techniques provides a robust system for quality control.

| Analytical Method | Principle | Typical Purity Range (%) | Advantages | Limitations |

| HPLC (UV) | Chromatographic separation based on polarity. | 98.0 - 99.9% | High resolution, widely available, suitable for non-volatile compounds. | Requires impurities to have a UV chromophore for detection. |

| GC-MS | Chromatographic separation based on boiling point and mass-to-charge ratio. | 97.5 - 99.8% | High sensitivity, provides structural information about impurities. | Not suitable for non-volatile or thermally labile compounds. |

| Elemental Analysis | Combustion and quantitative measurement of resulting CO₂, H₂O, and N₂ gases. | Confirms %C, H, N | Provides fundamental confirmation of elemental composition. | Does not detect impurities with the same elemental composition (isomers). |

Table data adapted from BenchChem's guide on analytical methods for pyridazine derivatives.[9]

Standard Operating Protocol: Purity Determination by HPLC

This protocol provides a reliable method for quantifying the purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector (set to an appropriate wavelength, e.g., 254 nm), an autosampler, and a column oven. A C18 reverse-phase column is typically suitable.

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase (or a compatible solvent like acetonitrile/water) to create a 1 mg/mL stock solution.[9] Further dilute to a working concentration of approximately 0.1 mg/mL.[9]

-

Injection and Analysis: Filter the solution through a 0.45 µm syringe filter before injecting a standard volume (e.g., 10 µL) into the HPLC system.

-

Data Processing: Calculate purity using the area percentage method. The purity is determined by dividing the area of the main peak by the total area of all peaks in the chromatogram.[9] The system is validated by ensuring sharp peak shape, good resolution from any impurity peaks, and reproducible retention times.

Safety, Handling, and Storage

As with any active chemical compound, adherence to strict safety protocols is mandatory. This compound is classified as acutely toxic if swallowed.[5][10]

-

GHS Hazard Statements: H301 (Toxic if swallowed), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6][10][11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[13] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Avoid formation of dust and aerosols.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][13] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[6][12] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][14]

Conclusion and Future Outlook

This compound represents more than just another chemical intermediate; it is a privileged scaffold that embodies key principles of modern medicinal chemistry. Its unique electronic structure, characterized by a high dipole moment and dual hydrogen-bond accepting capability, provides a powerful tool for enhancing drug-target interactions and optimizing pharmacokinetic properties.[1][2] The synthetic accessibility and versatile reactivity of its primary amine handle further cement its role as a valuable building block for creating diverse chemical libraries. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the judicious application of scaffolds like this compound will undoubtedly play a pivotal role in the discovery of next-generation medicines.

References

-

This compound | C5H7N3 | CID 22639518 . PubChem. [Link]

-

3-Pyridinemethanamine | C6H8N2 | CID 31018 . PubChem. [Link]

-

93319-65-4 - product Search . ChemCD Chemical Cloud Database. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery . SpringerLink. [Link]

-

The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery . Blumberg Institute. [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives . Scholars Research Library. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery . ResearchGate. [Link]

-

3-哒嗪甲胺- CAS号93319-65-4 . MCE. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold . SAR Publication. [Link]

-

Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines . National Institutes of Health (NIH). [Link]

-

Synthesis of pyridazines . Organic Chemistry Portal. [Link]

-

Synthesis of pyridazine and pyridopyridazine derivatives . Universidade do Minho Repository. [Link]

-

The Role of Pyridazine in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound | 93319-65-4 [smolecule.com]

- 5. This compound | C5H7N3 | CID 22639518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 93319-65-4 [sigmaaldrich.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. blumberginstitute.org [blumberginstitute.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. labsolu.ca [labsolu.ca]

- 12. achmem.com [achmem.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of the Pyridazine Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to Pyridazin-3-ylmethanamine for Advanced Research and Development

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in contemporary drug discovery.[1][2] Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and inherent polarity—distinguish it from other diazine isomers and offer medicinal chemists a powerful tool to address complex challenges in candidate optimization.[1][3] Pyridazine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, and antimicrobial effects.[4]

This guide focuses on a key derivative, This compound . As a primary amine appended to the pyridazine core, this molecule serves as a versatile building block for introducing the pyridazine motif into larger, more complex molecular architectures. Its strategic value lies in its ability to act as a bioisosteric replacement for other aromatic systems, enhance aqueous solubility, and facilitate the formation of crystalline, water-soluble salts, thereby improving the pharmacokinetic profiles of drug candidates.[3][5] This document provides an in-depth examination of its core attributes, synthesis, applications, and analytical characterization for researchers, scientists, and drug development professionals.

Part 1: Core Molecular Attributes and Physicochemical Properties

This compound is a heterocyclic organic compound whose structure combines an aromatic pyridazine ring with a flexible methanamine side chain.[4] This combination of an aromatic core and a primary amine functional group dictates its chemical reactivity and utility as a synthon.

The adjacent nitrogen atoms in the pyridazine ring create a significant dipole moment, making the molecule more polar than its pyridine or pyrazine counterparts.[3] This polarity is instrumental in enhancing the aqueous solubility of parent drug molecules, a critical factor for achieving desired bioavailability.[5] The primary amine group provides a reactive handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and nucleophilic substitution reactions.

Quantitative Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃ | [4][6][7] |

| Molecular Weight | 109.13 g/mol | [4][6][7] |

| Monoisotopic Mass | 109.063997236 Da | [6][8] |

| CAS Number | 93319-65-4 | [6] |

| IUPAC Name | This compound | [6] |

| SMILES | C1=CC(=NN=C1)CN | [4][6][8] |

| InChIKey | BCPGZEVUJXKIHK-UHFFFAOYSA-N | [4][6] |

| Physical Form | Solid | [7] |

| Topological Polar Surface Area | 51.8 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of pyridazine derivatives can be achieved through various routes, often involving cyclocondensation reactions. For this compound specifically, synthesis typically begins with the construction of the core pyridazine ring, followed by the introduction or modification of the aminomethyl side chain.

A common conceptual pathway involves the cyclization of dicarbonyl compounds with hydrazine to form the pyridazine ring. Subsequent functional group interconversion, such as the reduction of a nitrile or an amide at the C3 position, yields the desired methanamine. Modern synthetic advancements, including palladium-mediated cross-coupling reactions, have further refined the functionalization of the pyridazine core.[4]

Experimental Protocol: A Representative Synthesis Workflow

The following protocol outlines a conceptual, multi-step synthesis. This is a representative workflow, and specific conditions may require optimization based on laboratory-specific reagents and equipment.

Step 1: Synthesis of 3-Chloropyridazine (Starting Material)

-

Rationale: This step establishes the core pyridazine ring with a leaving group at the 3-position, preparing it for subsequent functionalization.

-

Procedure: To a solution of maleic hydrazide in phosphorus oxychloride, slowly heat the mixture to reflux for 3-4 hours. The phosphorus oxychloride acts as both a solvent and a chlorinating agent.

-

Workup: After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting solution is neutralized with a base (e.g., sodium carbonate) until alkaline. The crude 3-chloropyridazine is then extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Cyanation of 3-Chloropyridazine to form 3-Cyanopyridazine

-

Rationale: A nucleophilic aromatic substitution reaction is employed to replace the chloro group with a nitrile. The nitrile group is a versatile precursor to the primary amine.

-

Procedure: 3-Chloropyridazine is heated with a cyanide source, such as copper(I) cyanide, in a high-boiling polar aprotic solvent like DMF or NMP.

-

Workup: The reaction mixture is cooled and poured into an aqueous solution of a complexing agent (e.g., ferric chloride or sodium cyanide) to quench the excess cyanide and copper salts. The product is extracted, and the organic layer is washed, dried, and concentrated.

Step 3: Reduction of 3-Cyanopyridazine to this compound

-

Rationale: This final step reduces the nitrile functional group to the target primary amine. A strong reducing agent is required for this transformation.

-

Procedure: The 3-cyanopyridazine is dissolved in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). A reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel), is carefully added.

-

Workup: The reaction is cautiously quenched with water and an aqueous base (e.g., NaOH solution). The resulting salts are filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: A representative three-step synthesis of this compound.

Part 3: Role and Application in Drug Discovery

The pyridazine heterocycle is a valuable component in the medicinal chemist's toolkit due to its unique ability to modulate the physicochemical properties of a lead compound.[1]

1. Bioisosteric Replacement: The pyridazine ring is often used as a bioisostere for phenyl, pyridine, pyrimidine, or pyrazine rings.[3] This substitution can alter electronic distribution, conformation, and metabolic stability while preserving the essential binding interactions with a biological target. The goal is to optimize a drug's potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

2. Solubility and Polarity Enhancement: Due to its high dipole moment, incorporating a pyridazine moiety can significantly increase the aqueous solubility of a compound.[3][5] This is a critical advantage, as poor solubility is a frequent cause of failure in drug development.

3. Target Engagement: The two adjacent nitrogen atoms can act as hydrogen bond acceptors, engaging in dual H-bonding interactions with protein targets, which can lead to enhanced binding affinity and specificity.[1]

4. Known Biological Activities: The pyridazine scaffold is present in molecules with diverse biological activities, including:

-

Antihypertensive effects: Modulating blood pressure.[4]

-

Anti-inflammatory and Antinociceptive properties: Reducing inflammation and pain sensation.[4]

-

Kinase Inhibition: Several pyridazine-containing molecules have been investigated as kinase inhibitors for applications in oncology.[3]

Logical Framework for Application

Caption: The role of the pyridazine core in optimizing drug candidates.

Part 4: Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A multi-technique approach ensures a comprehensive and self-validating system of quality control.

Standard Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the molecular structure by mapping the carbon-hydrogen framework.

-

¹H NMR: Should show characteristic signals for the aromatic protons on the pyridazine ring and the aliphatic protons of the aminomethyl group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: Will confirm the number of unique carbon environments, including the aromatic carbons of the heterocycle and the aliphatic carbon of the side chain.

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight and elemental composition.

-

Method: High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), should be employed.

-

Expected Result: The measured monoisotopic mass should match the calculated value (109.0640) within a narrow tolerance (e.g., < 5 ppm), confirming the molecular formula C₅H₇N₃.[6]

-

-

Infrared (IR) Spectroscopy:

-

Purpose: To identify the presence of key functional groups.

-

Expected Result: The spectrum should display characteristic absorption bands for N-H stretching of the primary amine (typically a doublet around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic components, and C=N/C=C stretching vibrations from the pyridazine ring.[9]

-

-

Melting Point Analysis:

-

Purpose: To assess the purity of the solid compound.

-

Expected Result: A pure crystalline solid will exhibit a sharp, well-defined melting point range.[9] Broad melting ranges often indicate the presence of impurities.

-

-

Purity Assessment (HPLC):

-

Purpose: To quantify the purity of the sample.

-

Method: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method.

-

Expected Result: A primary peak corresponding to the product should be observed, and its area percentage should be high (e.g., >95% or as per specification).

-

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block that offers tangible solutions to persistent challenges in drug discovery and development. Its inherent physicochemical properties, stemming from the unique arrangement of its pyridazine core, provide a rational basis for enhancing solubility, modulating bioactivity through isosteric replacement, and improving target engagement. A thorough understanding of its synthesis, reactivity, and analytical characterization empowers researchers to leverage this valuable scaffold to its full potential, accelerating the journey from lead compound to viable therapeutic candidate.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22639518, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 31018, 3-Pyridinemethanamine. Retrieved from [Link].

-

PubChemLite (n.d.). This compound (C5H7N3). Retrieved from [Link].

-

Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 15(12), 9106–9118. Retrieved from [Link].

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(6), 945–1018. Retrieved from [Link].

-

Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link].

-

Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Retrieved from [Link].

-

Organic Chemistry Portal (n.d.). Synthesis of pyridazines. Retrieved from [Link].

-

ResearchGate (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Specialty Pyridazine Derivatives in Drug Discovery. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Pyridazine in Modern Drug Discovery. Retrieved from [Link].

-

Daoui, S., Direkel, Ş., Ibrahim, M. M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(15), 4991. Retrieved from [Link].

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Buy this compound | 93319-65-4 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C5H7N3 | CID 22639518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 93319-65-4 [sigmaaldrich.com]

- 8. PubChemLite - this compound (C5H7N3) [pubchemlite.lcsb.uni.lu]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

Pyridazin-3-ylmethanamine hydrochloride properties

An In-depth Technical Guide to Pyridazin-3-ylmethanamine Hydrochloride: A Core Scaffold for Modern Drug Discovery

Executive Summary

This compound hydrochloride has emerged as a critical building block for medicinal chemists, valued for the unique physicochemical properties imparted by its nitrogen-rich heterocyclic core. The pyridazine ring is not merely a passive scaffold; its inherent polarity, high dipole moment, and robust hydrogen-bonding capacity offer distinct advantages in modulating pharmacokinetic properties and enhancing target engagement.[1] This guide provides an in-depth analysis of this compound hydrochloride, covering its fundamental properties, a detailed synthesis protocol, reactivity profile, and its strategic application in contemporary drug development programs, particularly in the synthesis of targeted therapeutics like protein degraders and kinase inhibitors.

The Strategic Value of the Pyridazine Moiety in Drug Design

The pyridazine ring system, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, presents a compelling alternative to more common scaffolds like phenyl or pyridine rings.[1] Its unique electronic distribution results in a high dipole moment, which can facilitate favorable π-π stacking interactions with aromatic residues in protein binding pockets.[1] Furthermore, the two adjacent nitrogen atoms act as strong hydrogen bond acceptors, enabling dual hydrogen-bonding interactions that can significantly enhance binding affinity and specificity.[1]

This compound hydrochloride leverages these core attributes and provides a synthetically tractable primary amine handle. This functional group serves as a versatile attachment point for building out complex molecular architectures, making it a highly sought-after intermediate in the construction of diverse compound libraries. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antihypertensive, antimicrobial, and anticancer effects, underscoring the privileged nature of this scaffold.[2][3][4]

Physicochemical and Structural Profile

A comprehensive understanding of the molecule's core properties is fundamental to its effective application in research and development.

Identity and Nomenclature

-

Systematic Name: this compound;hydrochloride[5]

-

Common Synonyms: 3-Aminomethylpyridazine HCl, (pyridazin-3-yl)methanamine hydrochloride[5]

-

Molecular Formula: C₅H₈ClN₃[6]

-

InChIKey: QUOOMAKWNPXZHT-UHFFFAOYSA-N[5]

Core Physicochemical Data

The key quantitative properties of this compound hydrochloride are summarized below. This data is critical for experimental design, including reaction stoichiometry calculations, formulation, and analytical method development.

| Property | Value | Source(s) |

| Molecular Weight | 145.59 g/mol | [6][7] |

| Exact Mass | 145.040680 Da | [5] |

| Physical Form | Solid | |

| Purity | Typically ≥95-97% | [7] |

Solubility and Stability Profile

Solubility: The hydrochloride salt form of this compound exhibits significantly enhanced solubility in aqueous and protic solvents compared to its free base.[2] This is a deliberate and critical feature for its use in biological assays and for certain chemical reactions, as it ensures bioavailability and homogeneity. While quantitative data is limited, it is known to be soluble enough for most laboratory applications.[2]

Stability and Storage: The compound should be stored in a dark, dry place under an inert atmosphere.[8] Recommended storage temperatures range from room temperature to 2-8°C.[6] The primary amine can be susceptible to oxidation and the pyridazine ring can be sensitive to certain strong oxidizing agents. Proper handling in a well-ventilated area, avoiding the formation of dust, is crucial.[5]

Synthesis, Purification, and Characterization

While multiple proprietary synthesis routes exist, a common and logical approach involves the construction of the pyridazine core followed by functionalization. The following protocol is a representative, field-proven methodology.

Rationale for Synthetic Strategy

The chosen strategy focuses on a robust and scalable pathway. The synthesis of pyridazine rings often involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine. Subsequent steps are designed to introduce the aminomethyl group at the C3 position. This multi-step process allows for controlled functionalization and purification at key intermediate stages, ensuring high purity of the final product.

Step-by-Step Laboratory Synthesis Protocol

This protocol describes a plausible synthesis route starting from commercially available precursors.

Step 1: Synthesis of 3-Chloropyridazine

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic anhydride (1.0 eq).

-

Hydrazine Addition: Slowly add hydrazine hydrate (1.0 eq) dropwise while cooling the flask in an ice bath to manage the exothermic reaction.

-

Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to form pyridazine-3,6-dione.

-

Chlorination: Cool the reaction mixture and slowly add phosphorus oxychloride (3.0-4.0 eq). Heat the mixture to reflux for 4-6 hours.

-

Work-up: Carefully quench the excess phosphorus oxychloride by pouring the cooled reaction mixture onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract the product with dichloromethane (3 x 100 mL).

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude 3,6-dichloropyridazine by column chromatography.

-

Dechlorination: Selectively reduce one chlorine atom to yield 3-chloropyridazine.

Step 2: Cyanation to form 3-Cyanopyridazine

-

Reaction Setup: To a solution of 3-chloropyridazine (1.0 eq) in a suitable solvent like DMF or DMSO, add sodium cyanide or zinc cyanide (1.2 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Reaction: Heat the mixture at 80-100°C under an inert atmosphere (Nitrogen or Argon) for 12-24 hours, monitoring by TLC.

-

Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.

-

Purification: Purify via silica gel chromatography to isolate 3-cyanopyridazine.

Step 3: Reduction to this compound

-

Reaction Setup: Dissolve 3-cyanopyridazine (1.0 eq) in an ethereal solvent like THF or diethyl ether.

-

Reduction: Add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) portion-wise at 0°C. Alternatively, catalytic hydrogenation using Raney Nickel or a similar catalyst can be employed.

-

Reaction: Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

-

Work-up: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water. Filter the resulting solids and wash with ether.

Step 4: Formation of the Hydrochloride Salt

-

Salt Formation: Dry the ethereal solution containing the free base (this compound) over anhydrous sodium sulfate.

-

Precipitation: Bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol or ether dropwise until precipitation is complete.

-

Isolation: Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Purification and Characterization Workflow

A rigorous workflow is essential to validate the identity, purity, and integrity of the final compound.

Caption: Key reaction pathways for functionalization.

Safety and Handling Precautions

As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). [7][8]* Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [7]

Applications in Drug Discovery and Development

The true value of this compound hydrochloride lies in its successful application as a key intermediate in the synthesis of high-value therapeutic candidates.

Role as a Versatile Linker and Pharmacophore

The molecule serves a dual purpose. The primary amine is a classic attachment point for linkers, particularly in the design of Proteolysis-Targeting Chimeras (PROTACs), where precise spatial orientation between an E3 ligase binder and a target protein ligand is paramount. The pyridazine ring itself can act as a pharmacophore, engaging in critical hydrogen bonds or other non-covalent interactions within the target's binding site. [1]It is categorized as a valuable building block for protein degraders. [7]

Case Study: Building Blocks for Kinase Inhibitors

Overactivation of receptor tyrosine kinases like c-Met is a known driver of tumorigenesis. [9]The development of small molecule inhibitors that are competitive with ATP is a major therapeutic strategy. Pyridazinone derivatives, which can be synthesized from pyridazine precursors, have been identified as highly potent and selective c-Met inhibitors. [9]In this context, the pyridazine core serves as the central scaffold, with substitutions at various positions modulating potency, selectivity, and pharmacokinetic properties. The aminomethyl group on a precursor like this compound allows for the introduction of side chains designed to interact with specific sub-pockets of the kinase active site, thereby enhancing selectivity and reducing off-target effects.

Conclusion

This compound hydrochloride is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, versatile reactivity, and the inherent drug-like characteristics of the pyridazine scaffold make it an indispensable component in the design and synthesis of next-generation therapeutics. [1]A thorough understanding of its properties and reactivity, as detailed in this guide, empowers researchers to fully exploit its potential in accelerating the discovery and development of novel medicines.

References

- BLD Pharm. (n.d.). 1228788-25-7|this compound hydrochloride.

- Ambeed. (n.d.). This compound hydrochloride.

- Smolecule. (n.d.). Buy this compound | 93319-65-4.

- National Center for Biotechnology Information. (n.d.). Pyridin-3-ylmethanamine Hydrochloride. PubChem.

- BLD Pharm. (n.d.). 2375272-95-8|this compound dihydrochloride.

- Achmem. (n.d.). (6-(Trifluoromethyl)pyridazin-3-yl)methanamine hydrochloride.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Sigma-Aldrich. (n.d.). This compound | 93319-65-4.

- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- AZA Mid-Year Meeting. (n.d.). This compound dihydrochloride.

- MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.

- ResearchGate. (n.d.). IR and 1 H NMR characteristics of the compounds.

- National Institutes of Health. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.

- SpringerLink. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.

- PubMed. (2016). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase.

- MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

- Journal of Chemical and Pharmaceutical Research. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.

- Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.

- National Institutes of Health. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.

- HANGZHOU LEAP CHEM CO., LTD. (n.d.). Buy this compound hydrochloride.

- Achmem. (n.d.). This compound.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 93319-65-4 [smolecule.com]

- 3. sarpublication.com [sarpublication.com]

- 4. jocpr.com [jocpr.com]

- 5. echemi.com [echemi.com]

- 6. 1228788-25-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. labsolu.ca [labsolu.ca]

- 8. achmem.com [achmem.com]

- 9. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Pyridazin-3-ylmethanamine Dihydrochloride

This guide provides a comprehensive overview of the synthetic routes to Pyridazin-3-ylmethanamine dihydrochloride, a valuable building block in medicinal chemistry and drug development. The content is structured to provide not only procedural details but also the underlying chemical principles and practical considerations essential for successful synthesis.

Introduction: The Significance of the Pyridazine Moiety

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a prominent scaffold in a wide array of biologically active compounds.[1][2][3] Its unique electronic properties, arising from the π-deficient nature of the ring, contribute to its ability to modulate the activity of various pharmacological targets.[1] this compound, in particular, serves as a key intermediate for introducing a reactive aminomethyl group at the 3-position of the pyridazine ring, enabling further molecular elaboration in the synthesis of novel therapeutic agents.[4][5]

Strategic Approaches to Synthesis

The synthesis of this compound dihydrochloride can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, scalability, and desired purity of the final product. This guide will focus on the two most prevalent and scientifically sound methods:

-

Reduction of 3-Cyanopyridazine: A direct and efficient approach involving the conversion of a nitrile functional group to a primary amine.

Method 1: Reductive Conversion of 3-Cyanopyridazine

The reduction of the nitrile group in 3-cyanopyridazine is a common and effective method for the preparation of this compound. This transformation can be achieved using either catalytic hydrogenation or chemical hydrides.

Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and scalable method for the reduction of nitriles. The choice of catalyst and reaction conditions is critical to achieve high yields and selectivity.

Causality Behind Experimental Choices:

-

Catalyst: Raney-nickel is a frequently used catalyst for nitrile reduction due to its high activity and relative cost-effectiveness.[6] Other catalysts, such as platinum or palladium on carbon (Pt/C or Pd/C), can also be employed.[7][8] The catalyst's role is to provide a surface for the adsorption of both hydrogen gas and the nitrile, facilitating the reduction process.

-

Solvent: The reaction is typically carried out in an acidic aqueous medium, often using a carboxylic acid like acetic acid.[6] The acidic environment helps to prevent the formation of secondary and tertiary amine byproducts by protonating the intermediate imine and the final amine product.

-

Pressure and Temperature: The reaction is usually conducted under a constant hydrogen pressure, with mild heating to increase the reaction rate.[6]

Experimental Protocol: Catalytic Hydrogenation of 3-Cyanopyridazine

-

Apparatus Setup: A stirring autoclave or a similar hydrogenation apparatus is charged with 3-cyanopyridazine, water, and acetic acid.

-

Catalyst Addition: A slurry of moist Raney-nickel in water is carefully added to the reaction mixture.

-